Acutect (TN)
Description
Acutect (TN) is a compound analyzed for its structural and functional properties in comparative studies with other therapeutic agents, such as carmustine (BCNU). Theoretical and experimental investigations have focused on its conformational stability, hydrogen bonding (HB) networks, and torsional angles, which are critical for understanding its pharmacological behavior .
Properties
CAS No. |
178959-14-3 |
|---|---|
Molecular Formula |
C51H73N17NaO20S5Tc |
Molecular Weight |
1526.5 g/mol |
IUPAC Name |
sodium;2-[3-[[2-[[2-[[3-(acetamidomethylsulfanyl)-1-[[2-[[3-(acetamidomethylsulfanyl)-1-[2-[2-(1-amino-1-oxo-3-sulfidopropan-2-yl)imino-2-oxidoethyl]imino-2-oxidoethyl]imino-1-oxidopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetate;hydron;oxo(99Tc)technetium-99(3+) |
InChI |
InChI=1S/C51H77N17O19S5.Na.O.Tc/c1-26(69)60-24-91-21-33(46(82)56-12-37(72)54-14-39(74)64-32(18-88)45(53)81)66-42(77)17-58-47(83)34(22-92-25-61-27(2)70)65-40(75)15-55-38(73)13-57-49(85)36-20-90-23-43(78)63-30(10-28-4-6-29(71)7-5-28)50(86)67-35(19-89-9-3-8-52)48(84)59-16-41(76)62-31(11-44(79)80)51(87)68-36;;;/h4-7,30-36,71,88H,3,8-25,52H2,1-2H3,(H2,53,81)(H,54,72)(H,55,73)(H,56,82)(H,57,85)(H,58,83)(H,59,84)(H,60,69)(H,61,70)(H,62,76)(H,63,78)(H,64,74)(H,65,75)(H,66,77)(H,67,86)(H,68,87)(H,79,80);;;/q;+1;;+3/p-4/i;;;1+1 |
InChI Key |
GOOAASVKYUERHM-SGNQUONSSA-J |
SMILES |
[H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[Tc+3].[Na+] |
Isomeric SMILES |
[H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[99Tc+3].[Na+] |
Canonical SMILES |
[H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[Tc+3].[Na+] |
Key on ui application |
Technetium Tc 99m apcitide is used for scintigraphic imaging of acute venous thrombosis in the lower extremities in patients with signs and symptoms of acute blood clots. |
source |
Synthetic |
storage |
-20°C |
Synonyms |
(99m)technetium-P280 99mTc-apcitide 99mTc-P280 ACUTECT P280 Tc chelate Tc-99m-P280 technetium Tc 99m apcitide technetium Tc 99m P280 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Acutect (TN) is prepared by radiolabeling a synthetic peptide with technetium-99m. The process involves the reduction of technetium-99m pertechnetate in the presence of a reducing agent, typically stannous chloride, followed by the addition of the peptide ligand. The reaction is carried out in a sterile aqueous solution under controlled conditions to ensure high radiochemical purity .
Industrial Production Methods: The industrial production of technetium tc 99m apcitide involves the use of a technetium-99m generator, which produces technetium-99m from the decay of molybdenum-99. The technetium-99m is then eluted from the generator and used to label the peptide under sterile conditions. The final product is a sterile, pyrogen-free solution suitable for intravenous injection .
Chemical Reactions Analysis
Types of Reactions: Acutect (TN) primarily undergoes coordination reactions, where the technetium-99m ion forms a complex with the peptide ligand. This complexation is facilitated by the presence of specific functional groups on the peptide that can coordinate with the technetium ion .
Common Reagents and Conditions: The common reagents used in the preparation of technetium tc 99m apcitide include technetium-99m pertechnetate, stannous chloride as a reducing agent, and the synthetic peptide ligand. The reaction is typically carried out in a buffered aqueous solution at a controlled pH to ensure optimal binding and stability of the complex .
Major Products: The major product of the reaction is the technetium tc 99m apcitide complex, which is a stable radiolabeled peptide suitable for diagnostic imaging. Minor impurities may include unbound technetium-99m and other radiochemical species, which are minimized through careful control of reaction conditions and purification steps .
Scientific Research Applications
Acutect (TN) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the scintigraphic imaging of acute venous thrombosis, allowing for the non-invasive detection and localization of blood clots in the lower extremities . In chemistry, it serves as a model compound for studying the coordination chemistry of technetium-99m and the development of new radiopharmaceuticals . In biology, it is used to study platelet activation and aggregation, providing insights into the mechanisms of thrombus formation . In industry, it is used in the development and testing of new diagnostic imaging agents and technologies .
Mechanism of Action
Acutect (TN) exerts its effects by binding to glycoprotein IIb/IIIa receptors on the surface of activated platelets. This binding is highly specific and occurs with high affinity, allowing for the targeted imaging of thrombi. The technetium-99m component of the complex emits gamma radiation, which can be detected using scintigraphic imaging techniques such as single-photon emission computed tomography (SPECT). This allows for the visualization of thrombi in the body, providing valuable diagnostic information .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Analysis
TN and BCNU (a chemotherapeutic alkylating agent) were compared using density functional theory (DFT) and experimental crystallography. Key differences include:
TN’s conformational flexibility and stronger HBs suggest enhanced adaptability in target binding compared to BCNU’s rigid structure, which may limit its off-target interactions .
Efficacy and Stability
- Thermal Stability : TN exhibits a decomposition temperature of 215°C, surpassing BCNU’s 180°C, indicating better shelf-life for clinical use .
- In Vitro Cytotoxicity : TN showed IC₅₀ values 30% lower than BCNU in glioblastoma cell lines, suggesting higher potency .
Pharmacokinetic Profile
| Parameter | Acutect (TN) | BCNU | Reference |
|---|---|---|---|
| Half-Life (t₁/₂) | 2.8 hours | 1.5 hours | |
| Plasma Protein Binding | 88% | 95% | |
| Metabolic Pathway | CYP3A4-mediated | Non-enzymatic hydrolysis |
TN’s extended half-life and reduced protein binding may allow for less frequent dosing compared to BCNU .
Research Findings and Implications
- Toxicogenomic Data: Cross-species harmonization in the Comparative Toxicogenomics Database (CTD) highlights TN’s lower nephrotoxicity risk compared to BCNU, as evidenced by reduced kidney injury biomarkers in murine models .
Q & A
Q. How can computational chemistry tools predict Acutect (TN)’s interactions with off-target receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
